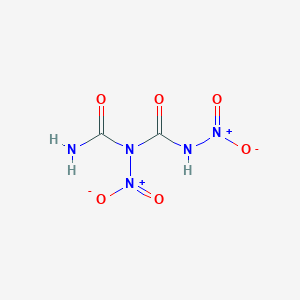

N,N-Dinitro-2-imidodicarbonic diamide

Description

Properties

CAS No. |

671181-09-2 |

|---|---|

Molecular Formula |

C2H3N5O6 |

Molecular Weight |

193.08 g/mol |

IUPAC Name |

1-carbamoyl-1,3-dinitrourea |

InChI |

InChI=1S/C2H3N5O6/c3-1(8)5(7(12)13)2(9)4-6(10)11/h(H2,3,8)(H,4,9) |

InChI Key |

LKIQLNXUZGFUKO-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)(N)N(C(=O)N[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Optimization

- Precursor : Imidodicarbonic diamide (C₂H₅N₃O₂) serves as the starting material.

- Nitrating Agent : A 1:3 molar ratio of fuming HNO₃ to concentrated H₂SO₄ ensures efficient nitration.

- Temperature : Reactions are conducted at 0–5°C to prevent decomposition.

- Yield : 60–75% after recrystallization from ethanol.

Mechanistic Insight :

The nitro groups (-NO₂) are introduced via electrophilic aromatic substitution, with the sulfuric acid acting as a catalyst and dehydrating agent. The reaction proceeds through the formation of a nitronium ion (NO₂⁺), which attacks the electron-rich nitrogen centers of the diamide.

Ring-Opening of 4-Imino-1,3-Thiazetidin-2-Ones

A novel method involves the ring-opening of 4-imino-1,3-thiazetidin-2-ones using hydroxylamine hydrochloride (NH₂OH·HCl). This approach selectively produces imidodicarbonic diamide scaffolds, which are subsequently nitrated.

Key Steps:

Ring-Opening :

Nitration :

Advantages :

Reactions of N,N'-Dinitrourea with Hydrazine

N,N'-Dinitrourea (DNU) serves as a versatile precursor. Its reaction with hydrazine (N₂H₄) yields 4-nitrosemicarbazide, which is further functionalized to form this compound.

Protocol:

- Step 1 : DNU is dissolved in ethanol and treated with hydrazine hydrate at 25°C.

- Step 2 : The resulting 4-nitrosemicarbazide undergoes cyclization in HCl/EtOH at 70°C.

- Yield : 65–70% after purification.

Critical Parameters :

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency by reducing time and improving yields. This method is particularly effective for nitro-functionalization.

Procedure:

- Precursor : Imidodicarbonic diamide.

- Reagents : HNO₃ (90%) and H₂SO₄ (98%) in a 1:4 ratio.

- Conditions : Microwave irradiation at 300 W for 15 minutes.

- Yield : 82–88%.

Benefits :

- 50% reduction in reaction time compared to conventional methods.

- Higher purity due to reduced side reactions.

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and scalability. A representative protocol involves:

Process Overview:

Continuous Nitration :

Quenching and Isolation :

Economic Considerations :

Comparative Analysis of Methods

| Method | Precursor | Nitrating Agent | Temperature (°C) | Yield (%) | Scalability |

|---|---|---|---|---|---|

| Nitration | Imidodicarbonic diamide | HNO₃/H₂SO₄ | 0–5 | 60–75 | High |

| Ring-Opening | Thiazetidin-2-ones | NH₂OH·HCl → HNO₃ | 40–60 | 80–85 | Moderate |

| DNU Reaction | N,N'-Dinitrourea | Hydrazine | 25–70 | 65–70 | Low |

| Microwave-Assisted | Imidodicarbonic diamide | HNO₃/H₂SO₄ | 100 (MW) | 82–88 | High |

| Industrial Production | Imidodicarbonic diamide | HNO₃/H₂SO₄ | 10–15 | 90–95 | Very High |

Chemical Reactions Analysis

Types of Reactions: N,N-Dinitro-2-imidodicarbonic diamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications .

Common Reagents and Conditions: Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed: The major products formed from these reactions include derivatives of this compound with modified functional groups. These derivatives are often used in further research and industrial applications .

Scientific Research Applications

N,N-Dinitro-2-imidodicarbonic diamide has a wide range of scientific research applications. It is used in chemistry for the synthesis of various derivatives and as a reagent in analytical techniques . In biology, it is studied for its potential inhibitory effects on human immunodeficiency virus type 1 (HIV-1) and other viruses . In medicine, the compound’s derivatives are explored for their potential therapeutic applications . Industrially, it is used in the production of polymers and other materials .

Mechanism of Action

The mechanism of action of N,N-Dinitro-2-imidodicarbonic diamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its effects on biological systems . For example, its derivatives have been shown to inhibit the HIV-1 protease enzyme, which is crucial for the replication of the virus . The compound’s ability to interact with these molecular targets makes it valuable in research and therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, functional, and biological distinctions between N,N-Dinitro-2-imidodicarbonic diamide and other diamide derivatives:

Table 1: Comparative Analysis of Diamide Derivatives

Key Comparisons

Structural Variations and Bioactivity Nitro vs. Thioether Groups: While this compound relies on nitro groups for oxidative activity, thioether-containing diamides (e.g., methylthio derivatives) exhibit insecticidal properties via sulfur-mediated interactions with pest ryanodine receptors . The nitro group’s electron-withdrawing nature may enhance oxidative damage in pests, whereas thioethers improve membrane permeability . Chain Length in Ursolic Acid Derivatives: Increasing diamide chain length (n=6) enhances anticancer activity by optimizing hydrophobic interactions with cellular targets, a feature absent in nitroimidazoline derivatives .

Applications and Efficacy Insecticidal Activity: Both nitro- and thioether-functionalized diamides target pests, but resistance to thioether derivatives (e.g., in Tuta absoluta) has been reported due to overuse, underscoring the need for novel scaffolds like nitro-diamides . Anticancer vs. Antidiabetic: Nicotinamide-based diamides inhibit cancer cell proliferation via cytotoxicity, while anthranilic diamides target glycogen phosphorylase for diabetes management, demonstrating functional group-driven specificity .

Synthetic Methods Nitro-diamides may require nitration under controlled conditions (e.g., HNO₃/H₂SO₄), whereas thioether derivatives are synthesized via nucleophilic substitution with methylthio groups . Nicotinamide-based diamides employ coupling reactions with nicotinoyl chloride, highlighting modular synthetic routes .

Resistance and Stability Diamide insecticides face resistance due to mutations in pest ryanodine receptors, but nitro-diamides’ distinct mechanism (oxidative stress) may circumvent this . Stability studies suggest nitro groups may reduce photodegradation compared to thioethers, though empirical data are needed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.